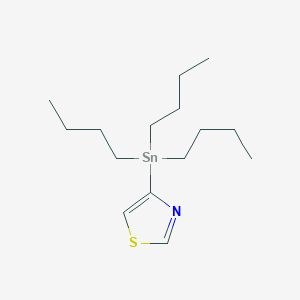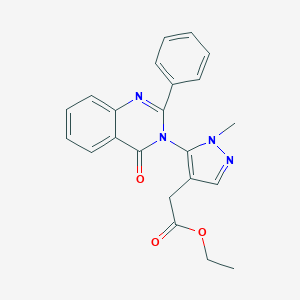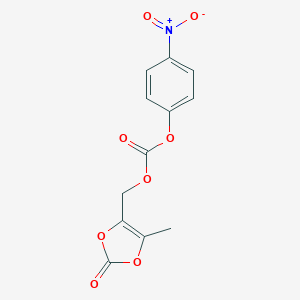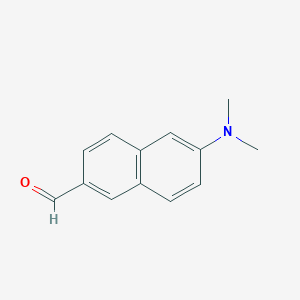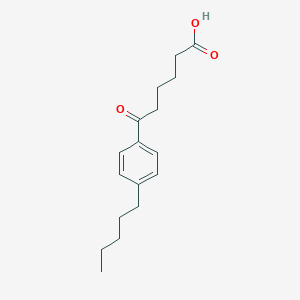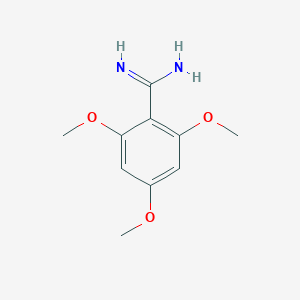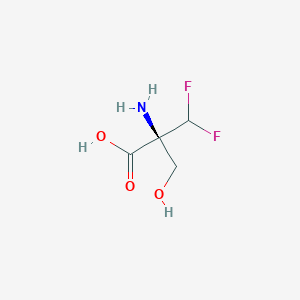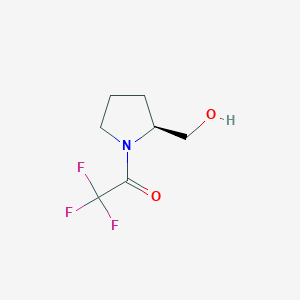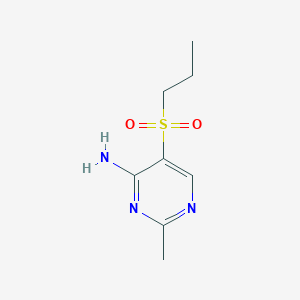![molecular formula C11H21NO2 B065937 Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate CAS No. 179923-08-1](/img/structure/B65937.png)
Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate, also known as Icaritin, is a flavonoid compound that is extracted from the plant Epimedium. It has been found to possess several beneficial properties, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been found to activate the Wnt/β-catenin signaling pathway, which is involved in bone formation and cell proliferation. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate has several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and promote bone formation. It has also been found to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate in lab experiments is its relatively low toxicity. It has been found to have a high safety profile, with no significant adverse effects reported in clinical trials. Additionally, Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. One limitation of using Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. However, this can be overcome by using appropriate solvents or delivery systems.
Zukünftige Richtungen
There are several future directions for the research on Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate. One direction is to further elucidate its mechanism of action, as this will provide insights into its potential therapeutic applications. Another direction is to investigate its potential use in combination with other drugs or therapies, as this may enhance its efficacy. Additionally, more research is needed to determine its pharmacokinetics and pharmacodynamics in humans, as this will be important for its clinical development. Finally, there is a need for more clinical trials to investigate its safety and efficacy in humans for various indications.
Synthesemethoden
The synthesis of Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate involves the extraction of the compound from the plant Epimedium. The plant is first dried and ground into a fine powder. The powder is then extracted with ethanol or methanol, and the extract is concentrated and purified using column chromatography. The purified compound is then characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-osteoporotic effects. Inflammation is a major contributor to many chronic diseases, including cancer and osteoporosis. Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. It has also been found to promote bone formation and reduce bone loss, making it a potential treatment for osteoporosis.
Eigenschaften
CAS-Nummer |
179923-08-1 |
|---|---|
Produktname |
Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate |
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)7-6-8-12-10(13)14-11(3,4)5/h6-7,9H,8H2,1-5H3,(H,12,13)/b7-6+ |
InChI-Schlüssel |
LJXQAOXADGZRMQ-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC(C)C=CCNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C=CCNC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (4-methyl-2-pentenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



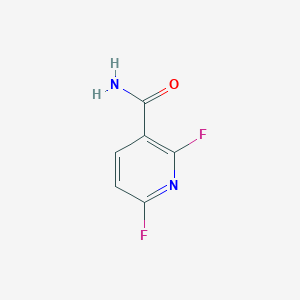
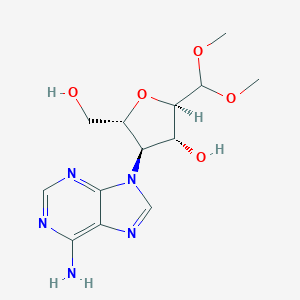
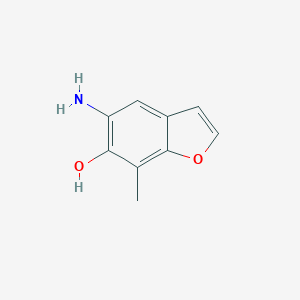
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
